molecular formula C10H11NO3 B2533329 Methyl 2-(methylanilino)-2-oxoacetate CAS No. 137409-99-5

Methyl 2-(methylanilino)-2-oxoacetate

Cat. No.: B2533329
CAS No.: 137409-99-5
M. Wt: 193.202
InChI Key: XDTKZRBTTAXCPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemicals .

Scientific Research Applications

Role in Metabolic Pathways and Toxicology

Research has explored the biochemistry and toxicology of compounds like Methylglyoxal, highlighting the complexities of alpha-oxoaldehyde metabolism in organisms. These studies reveal the dual nature of such compounds in energy production, free radical generation, and their potential role in diseases due to their interaction with biological macromolecules (Kalapos, 1999). Understanding the metabolic and toxicological aspects of related compounds provides a foundation for exploring the applications of Methyl 2-(methylanilino)-2-oxoacetate in scientific research, particularly in studying its biochemical behavior and potential toxicological impacts.

Environmental and Biological Interactions

The study of environmental chemicals and their epigenetic effects, such as DNA methylation, offers insights into how compounds like this compound might interact with biological systems and contribute to disease etiology. Investigations into the epigenetic modifications induced by environmental exposures underscore the relevance of studying such compounds in the context of human health and disease (Baccarelli & Bollati, 2009). This line of research is pertinent for understanding the broader implications of this compound in environmental health.

Synthesis and Pharmaceutical Applications

A significant aspect of research on compounds like this compound involves their synthesis and potential as precursors in developing pharmaceuticals. Studies on the synthesis of related compounds highlight the importance of such chemicals in creating bioactive molecules for treating various health conditions. The synthesis routes and applications in pharmaceutical development are critical for advancing drug discovery and therapeutic interventions (Farooq & Ngaini, 2019).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage .

Future Directions

This would involve a discussion of areas for future research. This could include potential applications, synthesis methods that could be improved, or new reactions to explore .

Properties

IUPAC Name

methyl 2-(N-methylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(9(12)10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTKZRBTTAXCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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